1,1-Dibromo-2,2-diphenylcyclopropane

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Researchers requiring enantiomerically enriched cyclopropane intermediates often face limited options with dichloro analogs. This gem-dibromo compound is the specific solution, uniquely validated for asymmetric induction (45% optical yield with emetine). Its lability enables selective monoreduction (92% yield with EtMgBr/Ti(OiPr)₄) and AgOAc-promoted ring opening (72% yield), which are inaccessible from monobromo or dichloro variants. Procure exclusively for synthesizing sterically demanding chiral phosphine ligands (e.g., as in US 7,129,367 B2) and 2-bromo-3,3-diphenyl-2-propen-1-yl acetate. Reliable supply supports advanced pharmaceutical and agrochemical intermediate R&D.

Molecular Formula C15H12Br2
Molecular Weight 352.06 g/mol
CAS No. 17343-74-7
Cat. No. B097014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2,2-diphenylcyclopropane
CAS17343-74-7
Synonyms1,1-Dibromo-2-2-diphenylcyclopropane
Molecular FormulaC15H12Br2
Molecular Weight352.06 g/mol
Structural Identifiers
SMILESC1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyQHZSIIJMQUCZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibromo-2,2-diphenylcyclopropane: Technical Procurement Baseline


1,1-Dibromo-2,2-diphenylcyclopropane (CAS 17343-74-7) is a gem-dibromocyclopropane derivative with molecular formula C₁₅H₁₂Br₂ and molecular weight 352.06 g·mol⁻¹, classified as a specialized cyclopropane synthetic intermediate [1]. It is constructed via dibromocarbene addition to 1,1-diphenylethylene using bromoform and potassium tert-butoxide, yielding 63–78% of crystalline product with a melting point of 151–152 °C [2]. The compound's two geminal bromine atoms on a strained three-membered ring bearing two phenyl substituents create a scaffold with differentiated reactivity compared to its dichloro analog and monobromo derivatives, making it a strategic intermediate for selective reductive, ring-opening, and organometallic transformations.

Why Generic Dihalocyclopropane Analogs Cannot Substitute


Although 1,1-dichloro-2,2-diphenylcyclopropane (CAS 3141-42-2) shares an identical carbon skeleton, authoritative compilations explicitly state that gem-dibromocyclopropanes are more reactive than analogous gem-dichloro compounds, which directly impacts their synthetic utility as electrophilic substrates in metal-catalyzed and radical transformations [1]. The higher carbon–bromine bond lability, combined with distinct cyclopropane ring geometry arising from halogen-dependent electronic effects, means that reaction rates, product selectivity, and accessible downstream intermediates differ substantially between the dichloro and dibromo variants [2]. Substituting the dibromo compound with the dichloro analog will therefore lead to different reaction outcomes in reductive, ring-opening, and asymmetric induction protocols, making the dibromo variant indispensable for specific synthetic routes.

Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Elevation Enabling Superior Purification

The melting point of 1,1-dibromo-2,2-diphenylcyclopropane is 151–152 °C, determined by differential scanning calorimetry and capillary methods [1]. Its direct structural analog, 1,1-dichloro-2,2-diphenylcyclopropane (CAS 3141-42-2), melts at 110–112 °C under identical measurement conditions, as reported in the same comparative study [1]. This ~40 °C elevation provides a tangible practical advantage: the dibromo compound can be recrystallized from refluxing 2-propanol or isopropanol/toluene mixtures to high purity, as demonstrated in the validated Organic Syntheses procedure yielding 63–78% of analytically pure colorless crystals [2]. The dichloro analog's significantly lower melting point limits recrystallization solvent options and complicates removal of non-volatile impurities.

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Cyclopropane C–C Bond Lengths and Ring Strain Differences

Single-crystal X-ray diffraction analysis conducted by Lauher and Ibers (1975) provided a direct head-to-head structural comparison of the dibromo and dichloro diphenylcyclopropane pair [1]. The dibromo compound exhibits cyclopropane C–C bond lengths of 1.477(6) Å and 1.508(6) Å (two bonds), whereas the dichloro analog shows consistently longer bonds at 1.490(3) Å, 1.520(3) Å, and 1.529(3) Å. Both structures crystallize isomorphously in the monoclinic space group P2₁/c, enabling direct crystallographic comparison. The shortest C–C bond, located across from the phenyl-substituted carbon, is 1.477 Å in the dibromo compound versus 1.490 Å in the dichloro compound — a difference of 0.013 Å that exceeds the reported experimental uncertainties (σ ≈ 0.003–0.006 Å) [1]. The authors attributed the longer bonds in the chloro derivative to greater electron withdrawal from the cyclopropane ring by chlorine versus bromine substituents.

X-ray crystallography cyclopropane geometry substituent electronic effects

Class-Wide Reactivity Superiority in Organometallic Chemistry

The Science of Synthesis reference work, a premier authoritative compilation of synthetic methodology, states unequivocally: 'gem-Dibromocyclopropanes are more reactive than the analogous gem-dichloro compounds and, as a result, are valuable substrates for organic synthesis' [1]. This class-level distinction is corroborated by a comprehensive review by Fedorynski covering the synthesis and applications of gem-dihalocyclopropanes, which notes that the higher reactivity of dibromo derivatives makes them preferred substrates for dehalogenation, ring-opening, and cyclopropyl-to-allyl rearrangement reactions [2]. In radical carbonylation studies, 'inherently less reactive gem-dichloro- and bromochlorocyclopropanes than gem-dibromocyclopropanes served as favorable substrates,' indicating that the higher reactivity of dibromo compounds can actually be disadvantageous in certain radical carbonylation contexts — underscoring the non-interchangeable nature of these analogs [3]. Furthermore, oxidative functionalization with chromium trioxide in acetic acid is 'generally slower than that of the corresponding cyclopropane' for gem-dibromocyclopropanes, establishing a reactivity gradient that is halogen-dependent [4].

synthetic methodology reactivity ranking organometallic chemistry radical carbonylation

Asymmetric Electrochemical Reduction Optical Yield Advantage

Jubault and co-workers (1982) conducted a systematic study of the electrochemical reduction of bromocyclopropanes at a mercury cathode in the presence of adsorbed chiral alkaloids [1]. The 1,1-dibromo-2,2-diphenylcyclopropane substrate achieved a 45% optical yield when reduced in the presence of emetine as the chiral inductor. In stark contrast, the monobromo analogs — including 1-bromo-2,2-diphenylcyclopropane carboxylic acid and its methyl ester — delivered 'rather poor optical yields' under identical conditions, regardless of which alkaloid (yohimbine, emetine, brucine, strychnine, or methylstrychninium) was employed [1]. The authors attributed this to a mechanistic requirement for the inductor to act as a protonating species, which is only effective with the dibromide substrate. No similar level of asymmetric induction has been reported for the corresponding dichloro analog in electrochemical or chemical reduction systems.

asymmetric synthesis electrochemical reduction chiral induction optical yield

High-Yield Selective Monodebromination via Titanium Catalysis

Al Dulayymi and Baird (1996) demonstrated that 1,1-dibromo-2,2-diphenylcyclopropane reacts with 1.3 mol equivalents of ethylmagnesium bromide and 2 mol% titanium isopropoxide in diethyl ether at 20 °C for 20 minutes to afford a 92% distilled yield of monobromide isomers in a 2:1 ratio [1]. Gas chromatographic analysis of the crude reaction mixture showed only 1% unreacted dibromide and ≪1% of the completely reduced (non-halogenated) cyclopropane, confirming excellent chemoselectivity for monodebromination over exhaustive reduction [1]. In contrast, reducing the catalyst loading to 0.5 mol% resulted in only 18% conversion, while increasing to 10 mol% with 3 equivalents of EtMgBr led to complete debromination (93% isolated yield of the fully reduced cyclopropane) [1]. This tunable selectivity — monodebromination versus exhaustive reduction — is a direct consequence of the dibromo compound's two-stage reactivity and is not accessible from the monobromo or dichloro analogs using the same reagent system.

selective reduction monodebromination Grignard reagent titanium catalysis

Best Research and Industrial Application Scenarios


Chiral Cyclopropane Building Blocks via Asymmetric Reduction

The demonstrated 45% optical yield using emetine as a chiral inductor during electrochemical reduction at a mercury cathode [1] establishes 1,1-dibromo-2,2-diphenylcyclopropane as the only member of the gem-dihalodiphenylcyclopropane family capable of delivering enantiomerically enriched products via this route. Laboratories engaged in asymmetric synthesis of cyclopropane-containing pharmaceuticals or agrochemicals should procure the dibromo compound specifically, as monobromo and dichloro analogs fail to produce meaningful optical yields under identical conditions [1].

Monobromocyclopropane Synthesis via Tunable Monodebromination

The chemoselective reduction protocol using EtMgBr/Ti(OiPr)₄ delivers the monobromo derivative in 92% distilled yield with excellent selectivity over exhaustive debromination [2]. This monobromo intermediate serves as a versatile linchpin for subsequent C–C bond formation via Grignard exchange, lithium–halogen exchange, or transition-metal-catalyzed cross-coupling. The tunable nature of this reaction — with catalyst loading controlling mono- vs. di-debromination — is unique to the gem-dibromo substrate and is not available from the monobromo or dichloro starting materials.

Allylic Acetate Preparation via Silver-Promoted Ring Opening

The validated Organic Syntheses procedure demonstrates that 1,1-dibromo-2,2-diphenylcyclopropane undergoes silver acetate-promoted electrocyclic ring opening in acetic acid (100–120 °C, 24 h) to afford the allylic acetate in 72% distilled yield [3]. This transformation, which exploits the lability of the C–Br bonds in the gem-dibromo scaffold, provides a direct entry to 2-bromo-3,3-diphenyl-2-propen-1-yl acetate — a valuable intermediate for further functionalization. The corresponding dichloro analog lacks comparable reactivity under these conditions.

Sterically Demanding Phosphine Ligand Precursor

US Patent 7,129,367 B2 (Takasago International Corp., 2006) discloses the use of 1,1-dibromo-2,2-diphenylcyclopropane as the essential precursor for synthesizing 2,2-diphenyl-1-(diphenylphosphino)-1-methylcyclopropane, a sterically demanding chiral phosphine ligand for palladium-catalyzed reactions [4]. The dibromo compound's reactivity toward sequential Grignard methylation and phosphination enables construction of this ligand architecture, which would be inaccessible from the less reactive dichloro analog due to the requirement for efficient bromine displacement at the cyclopropane ring.

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